

Picric Acid as a Fixative in Electron Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: Picrate

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Introduction

Picric acid, a trinitrophenolic compound, has a long history in histological fixation, primarily as a component of Bouin's fluid. In the realm of electron microscopy, it is valued for its ability to stabilize proteins through precipitation, which can enhance the preservation of certain cellular structures.[1][2] When combined with aldehydes such as formaldehyde and glutaraldehyde, picric acid contributes to a fixative solution that offers a unique balance of properties, including improved penetration and enhanced staining characteristics for specific applications.[3] This document provides detailed application notes and protocols for the use of picric acid-containing fixatives in electron microscopy.

Principle of Action

Picric acid acts as a coagulant fixative, forming **picrates** with basic amino acids in proteins, which causes them to precipitate.[2] This mechanism differs from the cross-linking action of aldehydes. The combination of picric acid with aldehydes results in a fixative that both precipitates and cross-links proteins, offering a multifaceted approach to ultrastructural preservation. This can be particularly advantageous for stabilizing protein-rich structures and preserving antigenicity for immunoelectron microscopy.

Applications in Electron Microscopy

Picric acid-containing fixatives are particularly useful in the following applications:

- **Correlated Light and Electron Microscopy (CLEM):** The intense yellow color imparted by picric acid can aid in the identification and trimming of small tissue blocks for subsequent ultrastructural analysis. Furthermore, fixatives like picric acid-paraformaldehyde-glutaraldehyde (PAG) have been successfully used for CLEM immunocytochemistry, allowing for the localization of antigens at both the light and electron microscopic levels.[3]
- **Immunoelectron Microscopy:** By preserving protein structure without the extensive cross-linking that can mask antigenic sites, picric acid-containing fixatives, often with a lower concentration of glutaraldehyde, can be beneficial for localizing antigens within the ultrastructural context.
- **Preservation of Specific Cellular Components:** Picric acid has been reported to be effective in preserving glycogen, making it a valuable component in fixatives for studies focusing on carbohydrate storage.[4]

Key Fixative Formulations

Two primary picric acid-containing fixative formulations are used in electron microscopy:

- **Zamboni's Fixative (Picric Acid-Paraformaldehyde - PAF):** This fixative consists of paraformaldehyde and picric acid in a phosphate buffer.[5][6] It provides rapid penetration and good preservation of cellular proteins.
- **Picric Acid-Paraformaldehyde-Glutaraldehyde (PAG) Fixative:** This formulation adds a small amount of glutaraldehyde to the Zamboni's fixative. The inclusion of glutaraldehyde enhances the cross-linking of proteins, leading to improved ultrastructural preservation, making it suitable for a broader range of applications.[3]

Experimental Protocols

Protocol 1: Preparation and Use of Picric Acid-Paraformaldehyde-Glutaraldehyde (PAG) Fixative

This protocol describes the preparation and application of a PAG fixative for optimal ultrastructural preservation for transmission electron microscopy (TEM).

1. Materials and Reagents:

- Paraformaldehyde (Electron Microscopy Grade)
- Picric Acid (Saturated Aqueous Solution, approx. 1.2%)
- Glutaraldehyde (Electron Microscopy Grade, 25% or 50% aqueous solution)
- Sodium Cacodylate Buffer (0.2 M, pH 7.4)
- Sodium Hydroxide (1 N)
- Distilled water
- Osmium Tetroxide (4% aqueous solution)
- Uranyl Acetate
- Lead Citrate
- Ethanol (graded series: 50%, 70%, 90%, 100%)
- Propylene Oxide
- Epoxy Resin (e.g., Epon, Araldite)

2. Preparation of PAG Fixative (100 mL):

- In a fume hood, heat 80 mL of 0.2 M sodium cacodylate buffer to 60°C.
- Add 2 g of paraformaldehyde powder and stir until dissolved. A few drops of 1 N NaOH may be needed to clear the solution.
- Cool the solution to room temperature.
- Add 15 mL of saturated aqueous picric acid solution.
- Add 0.2 mL of 25% glutaraldehyde (or 0.1 mL of 50% glutaraldehyde) for a final concentration of 0.05%. The concentration can be adjusted depending on the requirements

for antigenicity versus ultrastructural preservation.

- Adjust the final volume to 100 mL with 0.2 M sodium cacodylate buffer.
- Verify that the final pH is between 7.2 and 7.4.

3. Fixation Procedure (Perfusion):

- Anesthesia: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
- Perfusion Setup: Set up a perfusion system with a peristaltic pump or gravity feed.
- Initial Wash: Perfuse with a vascular rinse (e.g., Ringer's solution or phosphate-buffered saline) for 1-2 minutes to clear the blood.
- Fixative Perfusion: Switch to the PAG fixative and perfuse for 15-30 minutes.
- Tissue Dissection: Dissect the tissue of interest into small blocks (no larger than 1 mm³) while immersed in the fixative.
- Immersion Fixation: Continue to fix the tissue blocks by immersion in fresh PAG fixative for 2-4 hours at 4°C.

4. Post-Fixation and Processing:

- Washing: Wash the tissue blocks in 0.1 M sodium cacodylate buffer (3 changes of 15 minutes each).
- Post-fixation: Post-fix in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at 4°C.
- Washing: Wash the tissue blocks in distilled water (3 changes of 10 minutes each).
- Dehydration: Dehydrate the tissue blocks through a graded series of ethanol (50%, 70%, 90%, 100%, 100% - 10 minutes each).

- Infiltration: Infiltrate with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% epoxy resin overnight.
- Embedding: Embed the tissue blocks in fresh epoxy resin and polymerize at 60°C for 48 hours.
- Sectioning and Staining: Cut ultrathin sections, mount on grids, and stain with uranyl acetate and lead citrate.

Protocol 2: Zamboni's Fixative (Picric Acid-Paraformaldehyde) for Immersion Fixation

This protocol is suitable for small tissue samples or when a lower degree of cross-linking is desired.

1. Preparation of Zamboni's Fixative (1000 mL):[\[7\]](#)

- Dissolve 20 g of paraformaldehyde in 150 mL of saturated aqueous picric acid by heating to 60°C in a fume hood.
- Add 2.52% sodium hydroxide dropwise until the solution clears.
- Filter the solution and allow it to cool.
- Bring the final volume to 1000 mL with phosphate buffer.[\[7\]](#)

2. Fixation Procedure (Immersion):

- Immediately after dissection, place small tissue blocks (no larger than 1 mm³) into Zamboni's fixative.
- Fix by immersion for 2-4 hours at 4°C.
- Follow the post-fixation and processing steps as outlined in Protocol 1.

Data Presentation

Quantitative data directly comparing the ultrastructural morphometry of tissues fixed with picric acid-containing fixatives versus standard aldehyde fixatives is limited in the readily available literature. However, studies have evaluated the effects of different fixatives on tissue and cell dimensions. The following table summarizes findings on the impact of fixative osmolality and composition on cell layer thickness in fish corneal epithelium, which can serve as an indicator of potential shrinkage or swelling artifacts.

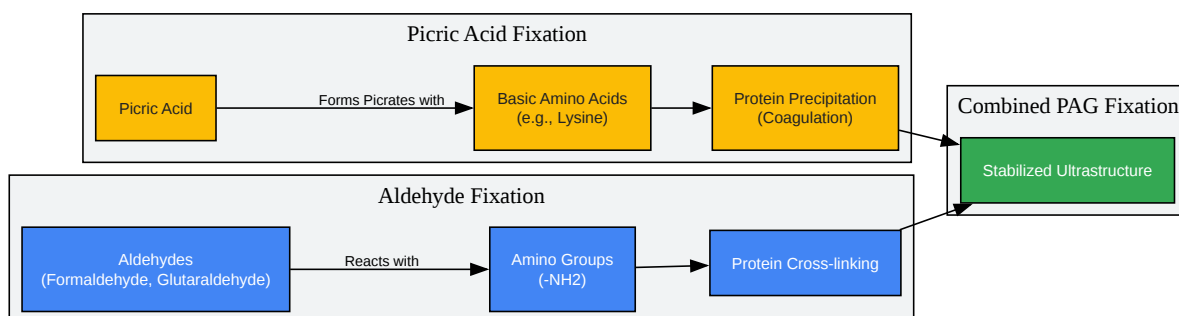
Fixative Composition	Osmolality (mOsm/l)	Corneal Epithelial Cell Layer Thickness (μm)	Superficial Cell Thickness (μm)	Basal Cell Thickness (μm)
2% Glutaraldehyde in 60 mM Cacodylate Buffer	260	67	5.1	43
2.5% Glutaraldehyde + 1% Formaldehyde in 0.1 M Cacodylate Buffer	850	55	3.4	38

Table 1: Effect of Fixative Composition and Osmolality on Fish Corneal Epithelium Dimensions. [8]

This data indicates that fixative composition and osmolality can significantly impact tissue architecture at the microscopic level.[8] While not a direct comparison with a picric acid-containing fixative, it highlights the importance of considering these factors to minimize artifacts.

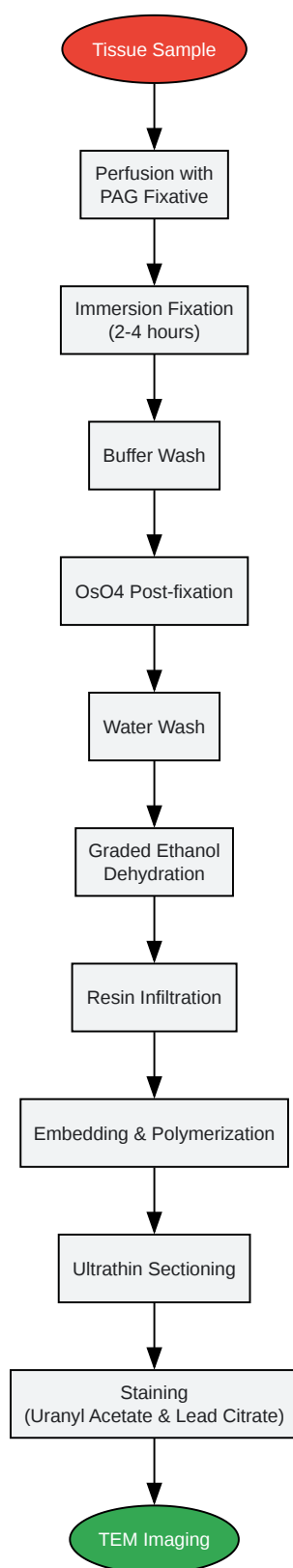
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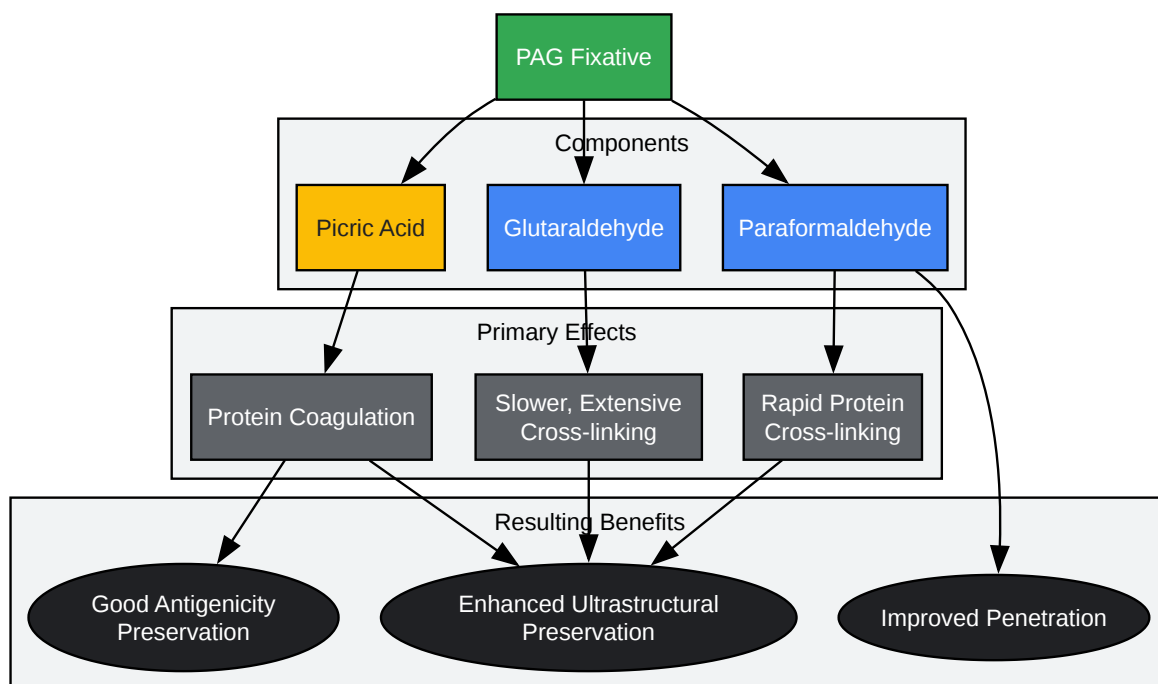
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